1,4-Butanediamine adipate

Polyamide synthesis Thermoplastic engineering High‑temperature polymers

1,4‑Butanediamine adipate (CAS 52384‑54‑0) is a 1:1 diammonium salt formed from 1,4‑diaminobutane (putrescine) and adipic acid. With a molecular formula C₁₀H₂₂N₂O₄ and mass 234.29 g mol⁻¹ , it is the stoichiometric monomer precursor for poly(tetramethylene adipamide), commercially known as nylon 4,6 or Stanyl®.

Molecular Formula C10H22N2O4
Molecular Weight 234.29 g/mol
CAS No. 52384-54-0
Cat. No. B12771790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Butanediamine adipate
CAS52384-54-0
Molecular FormulaC10H22N2O4
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(=O)O.C(CCN)CN
InChIInChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2
InChIKeySHPVGWLRFPFLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Butanediamine Adipate (CAS 52384‑54‑0): The Nylon 4,6 Salt – Procurement‑Grade Baseline


1,4‑Butanediamine adipate (CAS 52384‑54‑0) is a 1:1 diammonium salt formed from 1,4‑diaminobutane (putrescine) and adipic acid [1]. With a molecular formula C₁₀H₂₂N₂O₄ and mass 234.29 g mol⁻¹ [1], it is the stoichiometric monomer precursor for poly(tetramethylene adipamide), commercially known as nylon 4,6 or Stanyl® [2]. The compound crystallises in a monoclinic lattice whose structure was solved by Hirokawa and Ashida in 1961 [3]. Because the salt’s pH, thermal behaviour and crystallinity directly dictate the molecular weight and end‑use performance of the resulting polyamide, selecting the correct nylon‑salt chemistry is a non‑negotiable engineering decision in high‑heat polymer supply chains [2].

Why AH‑Salt Cannot Replace 1,4‑Butanediamine Adipate in High‑Temperature Polyamide Specifications


Nylon salts are not interchangeable feedstocks. The 1,4‑butanediamine adipate salt produces polyamide 4,6, whereas the ubiquitous hexamethylene‑diammonium adipate (AH‑salt, CAS 3323‑53‑3) yields polyamide 6,6 [1]. These two polymers exhibit fundamentally different thermal and crystalline profiles: nylon 4,6 melts at ~295 °C versus ~260 °C for nylon 6,6, has a higher amide‑group density, and crystallises to ~70 % versus ~50 % [2][3]. The salt‑formation pH window that delivers high‑molecular‑weight polymer is also salt‑specific—1,4‑butanediamine adipate requires pH 7.8–8.0, while AH‑salt is controlled at pH 6.8–7.8 [2][4]. Substituting one salt for the other without reformulation inevitably leads to out‑of‑spec molecular weight, reduced heat deflection temperature, and inferior creep resistance in the final part [3].

1,4‑Butanediamine Adipate – Head‑to‑Head Performance Evidence Against Closest Analogs


Polymer Melting Point: Nylon 4,6 Out‑Ranks Nylon 6,6 and Nylon 6 by 35–75 °C

When polymerised, 1,4‑butanediamine adipate yields nylon 4,6 with a crystalline melting point of 295 °C, substantially exceeding both nylon 6,6 (260 °C) and nylon 6 (220 °C) [1]. This 35 °C advantage over nylon 6,6 directly expands the upper service temperature of unreinforced moulded parts into the 160–190 °C HDT range [2].

Polyamide synthesis Thermoplastic engineering High‑temperature polymers

Crystallinity Dictates Heat Deflection: Nylon 4,6 (~70 %) vs. Nylon 6,6 (~50 %)

Nylon 4,6 polymerised from 1,4‑butanediamine adipate achieves ~70 % crystallinity versus ~50 % for nylon 6,6 [1]. This higher crystalline fraction raises the heat deflection temperature (HDT A, 1.8 MPa) to 190 °C for unreinforced nylon 4,6, whereas unreinforced nylon 6,6 delivers only 75 °C and nylon 6 reaches 65 °C [2][3]. The 115 °C HDT gap is a first‑order material‑selection discriminator.

Crystallinity Heat deflection temperature Dimensional stability

Salt pH Window Controls Molecular Weight: Optimal 7.8–8.0 vs. AH‑Salt 6.8–7.8

The pH of the aqueous nylon‑salt solution is the critical process parameter for achieving high molecular weight. Gaymans et al. (1977) demonstrated that 1,4‑butanediamine adipate salt with pH 7.8–8.0 yields M̄w ≈ 45 000 g mol⁻¹ and a gel‑free, monodisperse product (M̄w/M̄n ∼ 1.15) [1]. By contrast, AH‑salt (nylon 6,6) is routinely adjusted to pH 6.8–7.8 [2]. The patent CN102167815B further maps salt pH from 6.85 to 8.01 by varying the diamine:diacid molar ratio, showing that sub‑optimal pH directly reduces attainable molecular weight [3].

Nylon salt Stoichiometric control Polycondensation

Thermal Decomposition Onset: Nylon 4,6 at 400 °C vs. Nylon 6,6 Multi‑Step Degradation from 370 °C

Nylon 4,6 synthesised from 1,4‑butanediamine adipate in supercritical CO₂ exhibits a single‑step thermal decomposition onset at 400 °C with maximum rate at 450 °C (TGA, N₂ atmosphere) [1]. In contrast, unannealed nylon 6,6 decomposes in one step with a derivative‑weight peak at ~430 °C, while annealed nylon 6,6 shows a two‑step degradation beginning at ~370 °C [2]. The 30 °C higher onset temperature and single‑stage degradation profile of nylon 4,6 provides a wider processing window and more predictable behaviour in melt‑spinning and injection moulding.

Thermogravimetric analysis Thermal stability Polymer degradation

Equilibrium Moisture Uptake: Nylon 4,6 at 3.8 % vs. Nylon 6,6 at 2.5 % – A Material‑Selection Trade‑Off

At equilibrium in 50 % RH, unreinforced nylon 4,6 absorbs 3.8 wt% water, compared with 2.5 % for nylon 6,6 and 2.8 % for nylon 6 [1]. The higher water uptake arises from the greater amide‑group density in nylon 4,6 and acts as a plasticiser, reducing glass transition temperature and modulus [2]. While this demands careful design for wet environments, it also provides superior toughness and ductility in conditioned parts—a characteristic exploited in snap‑fit and living‑hinge applications [1].

Moisture absorption Dimensional stability Polyamide conditioning

Crystallisation Rate: Nylon 4,6 Solidifies >2.5× Faster than Nylon 6,6, Enabling Shorter Cycle Times

Measured as the relative crystallisation rate at the typical mould temperature (230 °C for nylon 6,6/4,6), nylon 4,6 scores >15 (arbitrary scale), while nylon 6,6 records 6.0 and nylon 6 at 200 °C scores just 0.2 [1]. This >2.5‑fold faster crystallisation translates directly into shorter injection‑moulding cycle times, higher throughput, and reduced part cost despite a higher raw‑material price [2].

Crystallisation kinetics Injection moulding Cycle time

1,4‑Butanediamine Adipate: High‑Confidence Application Scenarios Derived from Quantitative Differentiation


Automotive Under‑Bonnet Components Requiring HDT Exceeding 150 °C Without Reinforcement

Because 1,4‑butanediamine adipate delivers nylon 4,6 with an unreinforced HDT A of 190 °C—115 °C above nylon 6,6—it is the preferred salt for moulders producing charge‑air ducts, engine covers, and transmission components that must retain stiffness at continuous service temperatures of 130–160 °C [1]. The 295 °C melting point provides an additional safety margin against thermal excursions that would catastrophically soften nylon 6,6 parts [2].

High‑Speed Injection Moulding Where Cycle Time Governs Part Economics

The >2.5× faster crystallisation rate of nylon 4,6 relative to nylon 6,6 directly shortens cooling time in the mould [1]. Processors using 1,4‑butanediamine adipate‑derived resin routinely achieve cycle‑time reductions of 20–30 % versus nylon 6,6, making the salt economically attractive for high‑volume electrical connectors, bobbins, and gear wheels where per‑part cost dominates material selection [2].

High‑Molecular‑Weight Polyamide Fibre Spinning and Engineering Yarn Production

The pH‑controlled salt route described by Gaymans et al. (1977) yields M̄w ≈ 45 000 with M̄w/M̄n ∼ 1.15, enabling gel‑free melt‑spinning of industrial yarns and tyre cords [1]. The thermal decomposition onset of 400 °C provides a wide processing window, while the 70 % crystallinity imparts the high tenacity and dimensional stability required for reinforcement fibres in rubber and composite applications [2].

Copolyamide Research and Bio‑Based Monomer Development Programmes

The well‑defined crystal structure (monoclinic lattice, Acta Crystallogr. 1961) and the ability to tune salt pH via diamine:diacid ratio [1][2] make 1,4‑butanediamine adipate a model compound for solid‑state polymerisation studies and for developing partially bio‑based copolyamides incorporating 2,5‑furandicarboxylic acid or other renewable diacids [3].

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